molecular formula C8H13NO2S B186734 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one CAS No. 115026-48-7

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one

Cat. No.: B186734
CAS No.: 115026-48-7
M. Wt: 187.26 g/mol
InChI Key: NMGNYYDTJVETPK-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is a chemical compound known for its unique structure and reactivity. It features a 1,3-oxazolidine ring substituted with a dimethyl group and a sulfanylidene group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one typically involves the following steps:

    Formation of the Oxazolidine Ring: The initial step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the oxazolidine intermediate.

    Final Substitution: The dimethyl group is introduced via alkylation reactions, often using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazolidine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Dimethyl-2-oxazolidin-3-YL)propan-1-one: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.

    1-(4,4-Dimethyl-2-thioxo-1,3-oxazolidin-3-YL)propan-1-one: Similar structure but with a thioxo group instead of sulfanylidene, leading to different reactivity and applications.

Uniqueness

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is unique due to the presence of both the sulfanylidene and oxazolidine moieties, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(4,4-dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-4-6(10)9-7(12)11-5-8(9,2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNYYDTJVETPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=S)OCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599200
Record name 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115026-48-7
Record name 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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